6-(Morpholine-4-sulfonyl)-indan-1-ylamine is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse biological activities, including antimicrobial and antitumor properties. The compound’s IUPAC name is 6-morpholin-4-ylsulfonyl-2,3-dihydro-1H-inden-1-amine, and its molecular formula is with a molecular weight of 282.36 g/mol .
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide comprehensive data on its properties and synthesis methods . It falls under the classification of organic compounds, specifically sulfonamides, which are widely used in pharmaceuticals.
The synthesis of 6-(Morpholine-4-sulfonyl)-indan-1-ylamine typically involves several steps:
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 6-(Morpholine-4-sulfonyl)-indan-1-ylamine can be represented using various notations:
InChI=1S/C13H18N2O3S/c14-13-4-2-10-1-3-11(9-12(10)13)19(16,17)15-5-7-18-8-6-15/h1,3,9,13H,2,4-8,14H2
RXBBXEVXPIYHLT-UHFFFAOYSA-N
C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)N3CCOCC3
The compound features a morpholine ring attached to a sulfonamide group and an indan moiety. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties .
6-(Morpholine-4-sulfonyl)-indan-1-ylamine can undergo various chemical reactions typical for sulfonamides:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action for 6-(Morpholine-4-sulfonyl)-indan-1-ylamine is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease processes. While specific mechanisms may vary based on the target:
Research into its specific mechanism is ongoing, particularly regarding its potential therapeutic applications .
6-(Morpholine-4-sulfonyl)-indan-1-ylamine is characterized by:
Key chemical properties include:
These properties are essential for understanding how the compound behaves in various chemical environments .
6-(Morpholine-4-sulfonyl)-indan-1-ylamine has potential applications in:
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: